O(6)-Methyl-2'-deoxyguanosine
Overview
Description
O(6)-Methyl-2'-deoxyguanosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O(6)-Methyl-2'-deoxyguanosine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate purine and sugar derivatives.
Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Glycosylation: Optimized conditions for large-scale glycosylation reactions to ensure high yield and purity.
Purification: Advanced purification techniques such as crystallization, chromatography, or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
O(6)-Methyl-2'-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different analogs with modified functional groups.
Substitution: The amino and methoxy groups on the purine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, O(6)-Methyl-2'-deoxyguanosine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study nucleoside metabolism and its effects on cellular processes.
Medicine
In medicine, nucleoside analogs like this compound are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of O(6)-Methyl-2'-deoxyguanosine involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the termination of viral replication or the inhibition of cancer cell growth. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerase or reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
O(6)-Methyl-2'-deoxyguanosine is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Properties
IUPAC Name |
5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKDNMPYCIOBTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295167, DTXSID40966994 | |
Record name | NSC100044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-Deoxypentofuranosyl)-6-methoxy-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52225-08-8, 52562-36-4 | |
Record name | NSC100044 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC100044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-Deoxypentofuranosyl)-6-methoxy-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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